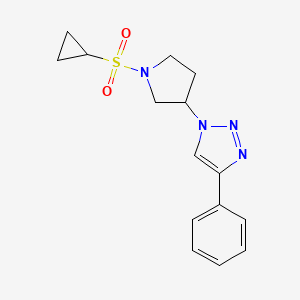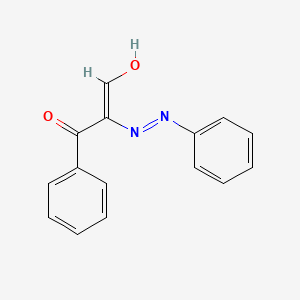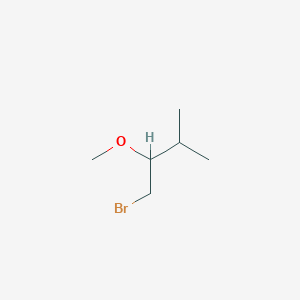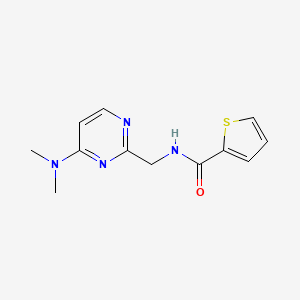
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group and a thiophene ring attached to a carboxamide group
作用機序
Target of Action
Similar compounds have been found to inhibitangiogenesis and interact with tyrosine kinases . These targets play crucial roles in cell proliferation and growth, making them important in the development of anticancer drugs .
Mode of Action
Similar compounds have been found to block the formation of blood vessels in vivo and inhibit the activity of tyrosine kinases . This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may interact with its targets to inhibit their function, leading to changes in cellular processes such as angiogenesis and cell proliferation.
Biochemical Pathways
The inhibition of angiogenesis and tyrosine kinase activity suggests that it may affect pathways related to cell growth and proliferation
Result of Action
Similar compounds have been found to exhibit significant anti-angiogenic and dna cleavage activities . This suggests that this compound may have similar effects, potentially leading to the inhibition of tumor growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction between dimethylamine and a suitable pyrimidine precursor under basic conditions.
Attachment of the Thiophene Ring: The pyrimidine intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
類似化合物との比較
Similar Compounds
N-(pyrimidin-2-ylmethyl)thiophene-2-carboxamide: Lacks the dimethylamino group, which may reduce its binding affinity and specificity.
N-((4-(methylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical reactivity and biological activity.
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide: Substitutes the thiophene ring with a benzene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABYBZNOMWRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2832246.png)
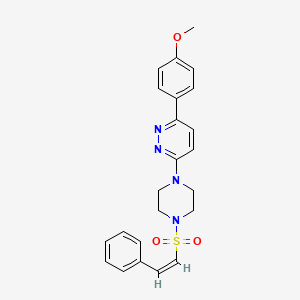
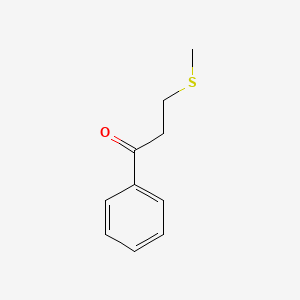
![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2832255.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)
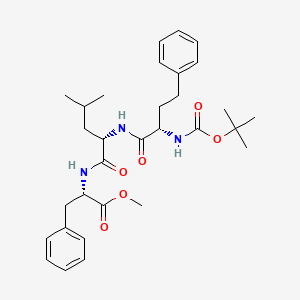
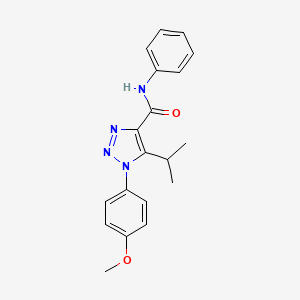
![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)
